molecular formula C28H22N4O2 B2509409 6,6'-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-2,2'-bipyridine CAS No. 273216-89-0

6,6'-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-2,2'-bipyridine

Cat. No. B2509409
CAS RN: 273216-89-0
M. Wt: 446.51
InChI Key: IGCOZILWCDLYHM-CLJLJLNGSA-N
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Description

6,6'-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-2,2'-bipyridine (6,6'-Bis-bipy) is an organic compound that has recently been gaining attention in the scientific community. It has a wide range of applications in scientific research, from being used as an analytical reagent to being used in biochemical and physiological studies. 6,6'-Bis-bipy is a highly versatile compound with a number of advantageous properties that make it an ideal choice for scientists looking for an effective reagent for their experiments.

Scientific Research Applications

Antioxidant Capacity Assays

Research on antioxidant capacity assays, particularly the ABTS/PP decolorization assay, demonstrates the complexity of reaction pathways involved in the determination of antioxidant capacity. Some antioxidants can form coupling adducts with ABTS•+, highlighting the specificity of reactions for certain antioxidants and the need for further elucidation of these reaction contributions to the total antioxidant capacity (Ilyasov et al., 2020).

Organic Optoelectronics

The development of BODIPY-based organic semiconductors for application in OLED devices showcases the structural design and synthesis advancements for near-IR emitters, highlighting the potential for 'metal-free' infrared emitters in organic optoelectronics (Squeo & Pasini, 2020).

Treatment of Organic Pollutants

The use of enzymes and redox mediators in the degradation of recalcitrant organic pollutants in wastewater presents a promising approach for environmental remediation. The efficiency of degradation by enzymes such as laccases and peroxidases in the presence of redox mediators shows potential for future aromatic compound remediation in industrial effluents (Husain & Husain, 2007).

Analytical Methods for Antioxidant Activity

A critical presentation of tests used to determine antioxidant activity, including ORAC, HORAC, TRAP, and TOSC tests, emphasizes the importance of selecting appropriate assays for the accurate determination of antioxidant capacity in complex samples. The review discusses the advantages and limitations of various assays based on chemical reactions (Munteanu & Apetrei, 2021).

DNA Interaction Studies

The review on DNA minor groove binder Hoechst 33258 and its analogues discusses the specificity for AT-rich sequences and applications in chromosome and nuclear staining, highlighting the role of structural design in enhancing interaction specificity and potential drug design applications (Issar & Kakkar, 2013).

properties

IUPAC Name

(4S)-4-phenyl-2-[6-[6-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N4O2/c1-3-9-19(10-4-1)25-17-33-27(31-25)23-15-7-13-21(29-23)22-14-8-16-24(30-22)28-32-26(18-34-28)20-11-5-2-6-12-20/h1-16,25-26H,17-18H2/t25-,26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCOZILWCDLYHM-CLJLJLNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC(=N2)C3=NC(=CC=C3)C4=NC(CO4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=CC=CC(=N2)C3=NC(=CC=C3)C4=N[C@H](CO4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6'-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-2,2'-bipyridine

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